molecular formula C22H21N5O2S B2886550 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide CAS No. 1251593-26-6

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2886550
CAS No.: 1251593-26-6
M. Wt: 419.5
InChI Key: FACWTQASMOLHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide is a synthetic triazolo-pyrazine derivative. Its core structure includes a [1,2,4]triazolo[4,3-a]pyrazine scaffold substituted with a sulfanyl group at position 8 and an acetamide moiety at position 2. The sulfanyl group is further modified with a 2-ethylphenyl substituent, while the acetamide features a 4-methylphenyl group.

Properties

IUPAC Name

2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-3-16-6-4-5-7-18(16)30-21-20-25-27(22(29)26(20)13-12-23-21)14-19(28)24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACWTQASMOLHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions

    Thiophene Sulfonamide Formation: The synthesis starts with the sulfonation of a thiophene derivative to introduce the sulfonamide group. This step often requires the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a base.

    Oxadiazole Ring Formation: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. Common reagents for this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents.

    Pyrrolidinylcarbonyl Group Introduction: The final step involves the coupling of the pyrrolidinylcarbonyl group to the oxadiazole-thiophene sulfonamide intermediate. This is usually achieved through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares structural homology with other triazolo[4,3-a]pyrazine derivatives, differing primarily in substituents on the sulfanyl and acetamide groups. Key analogs include:

Compound ID Sulfanyl Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-Ethylphenyl 4-Methylphenyl C24H23N5O2S 469.5 g/mol Moderate lipophilicity (logP ~3.2)
Analog 1 () 4-Chlorobenzyl 4-Methoxybenzyl C22H20ClN5O3S 469.9 g/mol Electron-withdrawing Cl; polar OCH3
Analog 2 () 4-Chlorobenzyl 2,5-Dimethylphenyl C23H21ClN5O2S 466.9 g/mol Steric hindrance from dimethyl groups
Analog 3 () - 4-(2-Acetamidoethyl)phenol C20H18N6O3 390.4 g/mol Hydrophilic phenoxy-acetamide chain

Key Observations :

  • Sulfanyl Group : The 2-ethylphenyl substituent in the target compound introduces moderate lipophilicity compared to the electron-withdrawing 4-chlorobenzyl group in analogs 1 and 2. This may enhance membrane permeability .
  • Acetamide Substituent : The 4-methylphenyl group balances steric bulk and hydrophobicity, contrasting with the polar 4-methoxybenzyl (analog 1) or sterically hindered 2,5-dimethylphenyl (analog 2).

Physicochemical and Electronic Properties

  • LogP : The target compound’s logP (~3.2) is higher than analog 1 (logP ~2.8) due to the ethyl group’s lipophilicity versus the polar methoxy group .
  • Solubility: Analog 3 () exhibits improved aqueous solubility due to its phenoxy-acetamide chain, whereas the target compound may require formulation optimization for bioavailability .

Bioactivity Considerations

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogs:

  • Kinase Inhibition : Analog 4 () with a benzylpiperazine substituent showed kinase inhibitory activity, highlighting the scaffold’s versatility .
  • Antioxidant Potential: Phenolic derivatives (e.g., ) exhibited radical-scavenging activity, which could guide antioxidant applications for the target compound .

Biological Activity

The compound 2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methylphenyl)acetamide is a member of the triazolo[4,3-a]pyrazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Structure and Properties

The molecular formula of the compound is C23H23N5O2SC_{23}H_{23}N_{5}O_{2}S with a molecular weight of 433.5 g/mol. The structure features a triazolo[4,3-a]pyrazine core, which is known for its pharmacological potential.

PropertyValue
Molecular FormulaC23H23N5O2S
Molecular Weight433.5 g/mol
CAS Number1251575-30-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, derivatives similar to the compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16 to 32 μg/mL.
  • Escherichia coli : Similar MIC values were observed, indicating comparable efficacy to traditional antibiotics like ampicillin .

The structure–activity relationship (SAR) analyses suggest that substituents at the R2 position significantly influence antibacterial efficacy. Compounds with longer alkyl chains or electron-donating groups at this position tend to exhibit enhanced activity .

Antifungal Activity

The antifungal potential of triazolo[4,3-a]pyrazine derivatives has also been explored. While specific data on the compound's antifungal activity is limited, related compounds have demonstrated effectiveness against various fungal strains. The mechanism often involves disrupting cell membrane integrity and inhibiting key metabolic pathways in fungi .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that triazolo[4,3-a]pyrazine derivatives can act as potent inhibitors of cancer cell proliferation. For example:

  • In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values as low as 0.15 μM for MCF-7 cells .

The anticancer activity is attributed to several mechanisms:

  • Inhibition of c-Met Kinase : Some derivatives have been identified as effective c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis .
  • Induction of Apoptosis : Studies utilizing Annexin V-FITC staining have confirmed that these compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can cause cell cycle arrest at various phases, preventing cancer cell proliferation .

Case Studies

A notable case study involved the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives where the compound exhibited significant antibacterial and anticancer activities when tested against standard bacterial strains and cancer cell lines . The findings underscore the potential for developing new therapeutic agents based on this scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.